molecular formula C4H9BO3 B8187739 (2-Ethoxyvinyl)boronic acid

(2-Ethoxyvinyl)boronic acid

Cat. No. B8187739
M. Wt: 115.93 g/mol
InChI Key: XJCOBHMOLMBJBX-ONEGZZNKSA-N
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Description

“(2-Ethoxyvinyl)boronic acid” is a boronic ester commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles . The empirical formula is C10H19BO3 and it has a molecular weight of 198.07 .


Synthesis Analysis

The compound is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles .


Molecular Structure Analysis

The molecular formula of “(2-Ethoxyvinyl)boronic acid” is C10H19BO3 . It has a molecular weight of 198.07 .


Chemical Reactions Analysis

“(2-Ethoxyvinyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of n20/D 1.447 and a density of 0.935 g/mL at 25 °C .

Scientific Research Applications

Sensing Applications

Boronic acids, including (2-Ethoxyvinyl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular biology and molecular biology.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of proteomics and protein engineering.

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in techniques such as electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their interactions with various biological molecules make them a key component in drug design and delivery systems.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including (2-Ethoxyvinyl)boronic acid, are used as reagents in this process due to their stability, easy synthesis, and environmentally benign nature .

Acid Catalysis

Boronic acids can be used in several synthetic reactions including acid catalysis . This makes them valuable in the field of organic synthesis.

Asymmetric Synthesis of Amino Acids

Boronic acids are used in the asymmetric synthesis of amino acids . This is particularly important in the field of biochemistry and pharmaceuticals.

Mechanism of Action

Target of Action

(2-Ethoxyvinyl)boronic acid, also known as (E)-(2-Ethoxyvinyl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (2-Ethoxyvinyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic esters, such as (2-ethoxyvinyl)boronic acid, are generally stable and readily prepared , which may suggest good bioavailability.

Result of Action

The primary result of the action of (2-Ethoxyvinyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction has broad applications due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Action Environment

The action, efficacy, and stability of (2-Ethoxyvinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other chemicals or compounds in the reaction environment can also impact the reaction .

Safety and Hazards

The safety data sheet for a similar compound, p-Tolylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Boronic acids, including “(2-Ethoxyvinyl)boronic acid”, are increasingly utilized in diverse areas of research . They have many applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research may focus on expanding these applications and exploring new ones.

properties

IUPAC Name

[(E)-2-ethoxyethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO3/c1-2-8-4-3-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOBHMOLMBJBX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=COCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyvinyl)boronic acid

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